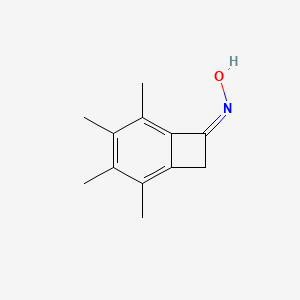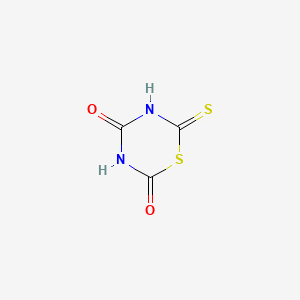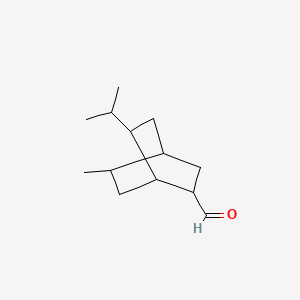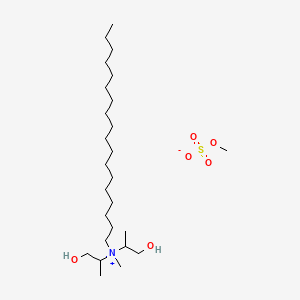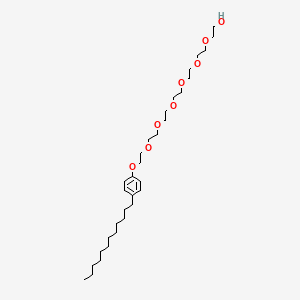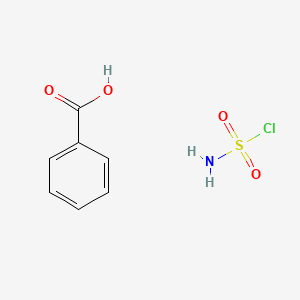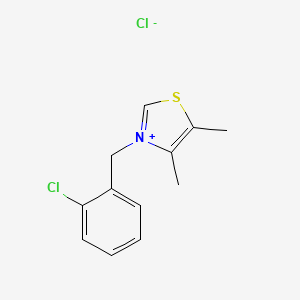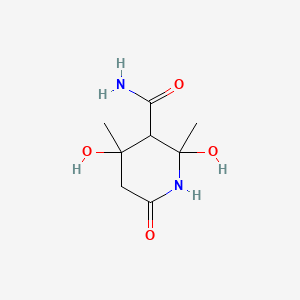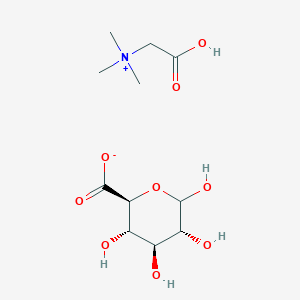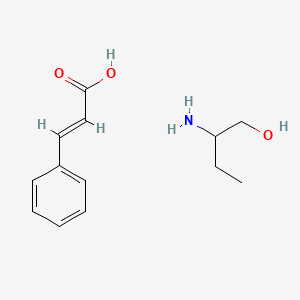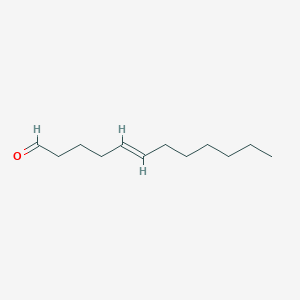![molecular formula C16H24N2O2 B12677376 4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane CAS No. 91458-01-4](/img/structure/B12677376.png)
4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is a chemical compound with the molecular formula C15H22N2O2. It is a type of isocyanate, which is a functional group characterized by the presence of the isocyanate group (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane typically involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate. This intermediate is then reacted with formaldehyde and hydrogen cyanide to produce the final compound. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for efficiency and safety, with strict control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions typically occur at room temperature or slightly elevated temperatures and may require catalysts such as tertiary amines or organometallic compounds to proceed efficiently.
Major Products Formed
The major products formed from reactions with this compound include:
Urethanes: Formed by reaction with alcohols.
Ureas: Formed by reaction with amines.
Carbamic Acids: Formed by reaction with water.
Wissenschaftliche Forschungsanwendungen
4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules to study protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Widely used in the production of foams, coatings, adhesives, and elastomers.
Wirkmechanismus
The mechanism of action of 4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane involves the reaction of its isocyanate groups with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. These reactions are typically catalyzed by tertiary amines or organometallic compounds and proceed through the formation of a reactive intermediate, which then undergoes further reaction to form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Similar in structure but differs in the position of the isocyanate groups.
1,1’-Methylenebis(4-isocyanatocyclohexane): Another isomer with different spatial arrangement of the isocyanate groups.
Uniqueness
4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its ability to form stable urethane and urea linkages makes it particularly valuable in the production of high-performance polyurethanes.
Eigenschaften
CAS-Nummer |
91458-01-4 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
4-isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane |
InChI |
InChI=1S/C16H24N2O2/c1-12-2-5-16(18-11-20)9-14(12)8-13-3-6-15(7-4-13)17-10-19/h12-16H,2-9H2,1H3 |
InChI-Schlüssel |
XSPXKFCITIIGRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1CC2CCC(CC2)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


